CID 86743193, also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, is an organic compound with the molecular formula . This compound is categorized as a sulfonic acid derivative and is primarily used in various scientific applications due to its unique chemical properties. It is particularly noted for its fluorescent characteristics, which make it valuable in biochemical assays and environmental monitoring.
CID 86743193 is classified under the category of sulfonic acids. More specifically, it is a trisulfonic acid, indicating that it contains three sulfonic acid groups, which contribute to its solubility and reactivity. Its sodium salt form enhances its stability and usability in aqueous solutions.
The synthesis of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt generally involves several steps:
The molecular structure of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt features a pyrene backbone with three sulfonate groups attached at positions 1, 3, and 6. The presence of these functional groups significantly influences its chemical behavior.
ZQZPYFJHDCXJQK-UHFFFAOYSA-K
C1=CC2=C(C=C1C(=C(C=C2)O)S(=O)(=O)[O])S(=O)(=O)[O]
CID 86743193 can participate in various chemical reactions:
The mechanism of action for CID 86743193 involves its interaction with biological molecules through its reactive functional groups. The sulfonate groups enhance solubility in aqueous environments, allowing for better interaction with biomolecules such as proteins and nucleic acids.
CID 86743193 has several scientific uses:
The unique properties of CID 86743193 make it a versatile compound in both research and industrial applications, contributing significantly to advancements in chemical science and environmental studies .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3